molecular formula C19H28N2O4 B1272016 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-phenylbutanoic acid CAS No. 885274-45-3

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-phenylbutanoic acid

Cat. No. B1272016
M. Wt: 348.4 g/mol
InChI Key: QFXHCEPJOKHODN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butoxycarbonyl (Boc) protected piperazine and benzoic acid derivatives. For example, a solution of 1-Boc-4-(2-carboxy-phenyl)-piperazine in THF was treated with BH3-THF, stirred overnight, and then quenched with NaOH.


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography. For example, the structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), which is structurally similar to the target compound, has been studied for its crystal structure.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new carbon-nitrogen bonds. For example, in the development of acetyl-CoA carboxylase inhibitors, compounds structurally related to 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid have been synthesized.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the melting point of 1-Boc-4-(2-formylphenyl)piperazine is reported to be 86-90 °C .

Scientific Research Applications

  • 1-Boc-4-(2-formylphenyl)piperazine

    • Application: This compound is used as a building block in chemical synthesis .
    • Method: The specific methods of application or experimental procedures would depend on the context of the chemical synthesis .
    • Results: The outcomes would also depend on the specific synthesis process .
  • 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate

    • Application: This compound is likely used as a building block in chemical synthesis .
    • Method: The specific methods of application or experimental procedures would depend on the context of the chemical synthesis .
    • Results: The outcomes would also depend on the specific synthesis process .
  • 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid

    • Application: This compound is likely used as a building block in chemical synthesis .
    • Method: The specific methods of application or experimental procedures would depend on the context of the chemical synthesis .
    • Results: The outcomes would also depend on the specific synthesis process .
  • 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylate

    • Application: This compound is an intermediate in the synthesis of Brexpiprazole .
    • Method: The specific methods of application or experimental procedures would depend on the context of the chemical synthesis .
    • Results: The outcomes would also depend on the specific synthesis process .
  • 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate

    • Application: This compound is likely used as a building block in chemical synthesis .
    • Method: The specific methods of application or experimental procedures would depend on the context of the chemical synthesis .
    • Results: The outcomes would also depend on the specific synthesis process .
  • 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid

    • Application: This compound is likely used as a building block in chemical synthesis .
    • Method: The specific methods of application or experimental procedures would depend on the context of the chemical synthesis .
    • Results: The outcomes would also depend on the specific synthesis process .

Safety And Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structures and properties. For example, 1-Boc-4-(2-formylphenyl)piperazine is classified as Acute Tox. 3 Oral - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(24)21-13-11-20(12-14-21)16(17(22)23)10-9-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXHCEPJOKHODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376116
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-phenylbutanoic acid

CAS RN

885274-45-3
Record name 4-[(1,1-Dimethylethoxy)carbonyl]-α-(2-phenylethyl)-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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